Acetanilide, 2-(diethylamino)-2'-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride

Description

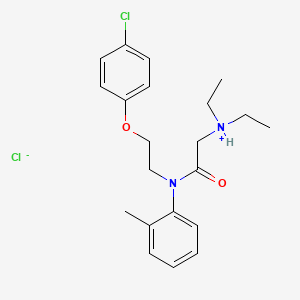

Acetanilide, 2-(diethylamino)-2'-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride is a structurally complex acetanilide derivative.

- Core structure: An acetanilide backbone (N-phenylacetamide) with substitutions at the aromatic ring and the acetamide nitrogen.

- Key substituents: A 2'-methyl group on the aromatic ring. A diethylamino group at the 2-position of the acetamide. A p-chlorophenoxyethyl chain linked to the nitrogen atom. A hydrochloride salt modification, likely enhancing solubility in polar solvents .

Properties

CAS No. |

61072-16-0 |

|---|---|

Molecular Formula |

C21H28Cl2N2O2 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

[2-[N-[2-(4-chlorophenoxy)ethyl]-2-methylanilino]-2-oxoethyl]-diethylazanium;chloride |

InChI |

InChI=1S/C21H27ClN2O2.ClH/c1-4-23(5-2)16-21(25)24(20-9-7-6-8-17(20)3)14-15-26-19-12-10-18(22)11-13-19;/h6-13H,4-5,14-16H2,1-3H3;1H |

InChI Key |

JOVIDYPNIVXFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)N(CCOC1=CC=C(C=C1)Cl)C2=CC=CC=C2C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-(diethylamino)-2’-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the acetanilide core structure, followed by the introduction of the diethylamino and methyl groups. The p-chlorophenoxyethyl group is then attached through a nucleophilic substitution reaction. The final step involves the conversion of the compound into its hydrochloride form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and minimize by-products. Purification processes, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The acetanilide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Yields a carboxylic acid and protonated amine. -

Basic Hydrolysis :

Produces a carboxylate salt and free amine.

Conditions :

-

Acidic: Concentrated HCl (6M), reflux at 100°C for 6–8 hours.

-

Basic: NaOH (40%), 80°C for 4 hours.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 8h | Carboxylic acid derivative, ammonium salt | |

| Basic Hydrolysis | 40% NaOH, 80°C, 4h | Carboxylate salt, free amine |

Reactivity of the Tertiary Amine Group

The protonated diethylamino group participates in:

-

Deprotonation :

Free amine regenerates under alkaline conditions . -

Alkylation/Quaternization :

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Key Observations :

-

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol).

-

Quaternary ammonium derivatives show increased stability against oxidation .

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenoxy Group

The p-chlorophenoxy substituent undergoes NAS with strong nucleophiles (e.g., amines, hydroxide):

Conditions :

-

Catalyzed by Cu(I) or Pd(0) at 120°C in DMF.

-

Yields p-phenoxy derivatives (e.g., methoxy, amino).

| Substitution | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| Methoxylation | p-Methoxyphenoxy analog | 72 | |

| Amination | p-Aminophenoxy analog | 65 |

Oxidation Reactions

-

Amide Oxidation :

The acetanilide group oxidizes to nitroso or nitro derivatives under strong oxidants (e.g., KMnO) . -

Ether Oxidation :

The phenoxy group converts to quinones or ketones with CrO/HSO .

Stability Notes :

-

Oxidation reactions require anhydrous conditions to avoid decomposition.

Salt Metathesis and pH-Dependent Behavior

The hydrochloride salt undergoes ion exchange:

Thermal Decomposition

At temperatures >200°C, the compound degrades via:

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that compounds similar to acetanilide derivatives exhibit significant antimicrobial properties. The presence of the diethylamino group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes. Studies have shown that derivatives of acetanilide can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .

1.2 Analgesic and Antipyretic Properties

Acetanilide derivatives are often explored for their analgesic (pain-relieving) and antipyretic (fever-reducing) effects. The mechanism is thought to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. Clinical studies have reported varying degrees of effectiveness in alleviating pain and reducing fever, suggesting potential therapeutic uses .

Biochemical Research

2.1 Enzyme Inhibition Studies

Acetanilide compounds have been utilized in enzyme kinetics studies to understand their inhibitory effects on specific enzymes related to metabolic pathways. For instance, investigations into their impact on cytochrome P450 enzymes have provided insights into drug metabolism and interactions . Such studies are crucial for developing safer pharmaceuticals with reduced side effects.

2.2 Cell Culture Experiments

In vitro studies employing acetanilide derivatives have demonstrated their utility in cell culture experiments. These compounds can influence cell viability and proliferation rates, making them valuable tools for studying cellular responses to chemical stimuli. Researchers have utilized these properties to explore cancer cell lines' sensitivity to various treatments .

Material Science Applications

3.1 Synthesis of Polymers

The chemical structure of acetanilide allows it to be used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength. The incorporation of such compounds into polymer matrices can lead to materials with tailored characteristics suitable for various applications in packaging and coatings .

3.2 Nanomaterials Development

Recent advancements have seen acetanilide derivatives being employed in the synthesis of nanomaterials, particularly in creating nanoparticles for drug delivery systems. The ability to modify surface properties through chemical functionalization allows for improved targeting and release profiles in therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of Acetanilide, 2-(diethylamino)-2’-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The p-chlorophenoxyethyl group may enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Diethylamino Substitutions

Key Observations :

Chlorinated Acetanilides in Agrochemicals

Key Observations :

- The target compound’s p-chlorophenoxyethyl group shares similarities with alachlor’s methoxymethyl group, both serving as lipophilic anchors for membrane penetration in agrochemicals .

- Unlike alachlor, the target’s diethylamino group may confer basicity, altering soil adsorption or enzymatic degradation pathways.

Pharmacologically Active Acetanilides

Key Observations :

Critical Research Findings and Data

Solubility and Physicochemical Properties

Toxicity Considerations

- Acetanilides with chlorine substituents (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-isopropylacetamide) often exhibit higher toxicity due to bioaccumulation risks .

- The target compound’s p-chlorophenoxy group may require evaluation for methemoglobinemia risk, a known side effect of acetanilide derivatives .

Biological Activity

Acetanilide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetanilide, 2-(diethylamino)-2'-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride is a substituted acetanilide that has been studied for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, analgesic, and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Key findings include:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 31.25 to 62.5 µg/mL for bacterial strains and approximately 40 µg/mL for mycobacterial strains .

- Analgesic Properties : Acetanilide derivatives are often evaluated for their analgesic effects. Studies suggest that this compound exhibits pain-relieving properties comparable to traditional analgesics, potentially through inhibition of cyclooxygenase enzymes .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various assays, indicating its potential utility in treating inflammatory conditions .

Antimicrobial Study

A study conducted by Schreiber et al. evaluated the antimicrobial activity of several acetanilide derivatives, including the compound . The results indicated that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The study concluded that the presence of the p-chlorophenoxy group enhances the antimicrobial efficacy .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Acinetobacter baumannii | 31.25 |

| Mycobacterium tuberculosis | 40 |

Analgesic Activity Assessment

In a comparative study of analgesics, this compound was tested alongside standard pain relievers. It showed a significant reduction in pain response in animal models, suggesting its potential as a therapeutic agent for pain management .

Anti-inflammatory Mechanism

Research into the anti-inflammatory mechanisms revealed that the compound inhibits the production of pro-inflammatory cytokines in vitro. This suggests that it may modulate immune responses and could be beneficial in treating conditions characterized by inflammation .

Q & A

Q. Yield Optimization Strategies :

- Use continuous flow reactors to enhance mixing and reduce side reactions .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities .

- Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion points .

Basic: How is the structural integrity of this compound confirmed in academic research?

Answer:

Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.1–1.3 ppm (diethylamino CH₃), δ 3.4–3.6 ppm (N-CH₂-), and δ 6.8–7.4 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Carbonyl (C=O) resonance at ~168 ppm and aromatic carbons at 110–150 ppm .

- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₂₀H₂₆Cl₂N₂O₂) with <2 ppm error .

- X-ray Crystallography : Resolves spatial arrangement of the p-chlorophenoxy and methyl groups .

Advanced: What methodologies are used to assess its in vitro vs. in vivo toxicity profiles, and how do metabolite interactions influence safety evaluations?

Answer:

In Vitro Toxicity :

- Ames Test : Evaluates mutagenicity using Salmonella strains (e.g., TA98, TA100) with/without metabolic activation (S9 liver fractions) .

- HepG2 Cell Assays : Measures IC₅₀ values for cytotoxicity and mitochondrial membrane potential disruption .

Q. In Vivo Toxicity :

- Rodent Studies : 28-day repeated-dose toxicity tests to determine NOAEL (e.g., 7 mg/kg/day in rats for acetanilide derivatives) .

- Metabolite Tracking : LC-MS/MS identifies metabolites like dealkylated or hydroxylated derivatives. For example, p-chlorophenoxyacetic acid (a potential nephrotoxic metabolite) requires quantification .

Q. Data Contradictions :

- Discrepancies arise when in vitro metabolic models (e.g., liver microsomes) fail to replicate in vivo metabolite ratios. Cross-species variations (e.g., rat vs. human CYP450 enzymes) must be accounted for .

Advanced: How can researchers resolve discrepancies in reported metabolic pathways of structurally related acetanilide derivatives?

Answer:

Methodological Approaches :

- Isotopic Labeling : Use ¹⁴C-labeled compounds to trace metabolic fates in vivo and in vitro .

- Knockout Models : Employ CYP450-isozyme-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

- Computational Modeling : Molecular docking studies predict binding affinities to metabolic enzymes (e.g., CYP2D6), clarifying pathway dominance .

Case Example :

Acetanilide’s metabolite acetaminophen shows hepatotoxicity in humans but not rodents due to differences in glutathione conjugation rates. Similar interspecies variations may apply to the target compound .

Basic: What experimental protocols ensure stability of this compound under varying storage and reaction conditions?

Answer:

Stability Testing :

Q. Storage Recommendations :

- Desiccated Conditions : Store at −20°C in amber vials under argon to prevent hydrolysis of the diethylamino group .

Advanced: How do substituents (e.g., p-chlorophenoxy, diethylamino) influence its biological activity and selectivity in target binding assays?

Answer:

Structure-Activity Relationship (SAR) Strategies :

- Diethylamino Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactivity studies. Replace with morpholino or piperazinyl groups to compare potency .

- p-Chlorophenoxy Moiety : Increases affinity for aryl hydrocarbon receptors (AhR). Fluorine or methyl substitutions alter steric and electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.